molecular formula C14H25NO2 B8704044 1-Decylpyrrolidine-2,5-dione CAS No. 5395-77-7

1-Decylpyrrolidine-2,5-dione

Cat. No.: B8704044
CAS No.: 5395-77-7
M. Wt: 239.35 g/mol
InChI Key: NXCQVAORGYDGMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Decylpyrrolidine-2,5-dione is a pyrrolidine-2,5-dione derivative substituted with a decyl (C₁₀H₂₁) chain at the 1-position of the heterocyclic ring. Pyrrolidine-2,5-dione, also known as succinimide, serves as a core scaffold in medicinal chemistry due to its versatility in chemical modifications and bioactivity modulation.

Properties

CAS No.

5395-77-7

Molecular Formula

C14H25NO2

Molecular Weight

239.35 g/mol

IUPAC Name

1-decylpyrrolidine-2,5-dione

InChI

InChI=1S/C14H25NO2/c1-2-3-4-5-6-7-8-9-12-15-13(16)10-11-14(15)17/h2-12H2,1H3

InChI Key

NXCQVAORGYDGMR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCN1C(=O)CCC1=O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparisons

Core Structure and Substituent Effects
  • 1-Alkylpyrrolidine-2,5-diones: 1-Decylpyrrolidine-2,5-dione: The long decyl chain increases lipophilicity, which may enhance tissue penetration but reduce aqueous solubility. 1-[2-(3-Methoxyphenyl)ethyl]pyrrolidine-2,5-dione: Incorporates a methoxyphenyl ethyl group, balancing lipophilicity with aromatic interactions for tyrosinase inhibition and anticonvulsant activity . 1-(((4-Methoxyphenyl)amino)methyl)pyrrolidine-2,5-dione: Features a polar amino-methyl linker, likely improving solubility and hydrogen-bonding interactions for targeted bioactivity .
Piperazine-2,5-dione Derivatives (Diketopiperazines):
  • Compounds like (3Z,6S)-3-benzylidene-6-isobutylpiperazine-2,5-dione (IC₅₀ = 28.9 μM against H1N1) share a six-membered ring but differ in hydrogen-bonding capacity and conformational flexibility, influencing antiviral potency .
β-Diketone Analogs :
  • Curcumin derivatives (e.g., tetrahydrocurcumin ) retain a β-diketone pharmacophore critical for DNA methyltransferase (DNMT) inhibition but suffer from rapid metabolism. Synthetic modifications (e.g., cyclohexyl substituents in DMCHC ) improve stability, highlighting the role of substituents in pharmacokinetics .
Anticancer Potential :
  • Pyrrolidine-2,5-dione derivatives are explored for anticancer applications. For instance, alkyl-substituted analogs in patents demonstrate activity against cell proliferative disorders, though specific mechanisms for 1-decyl derivatives remain uncharacterized .
Antiviral Activity :
  • Diketopiperazines like (3Z,6S)-3-benzylidene-6-isobutylpiperazine-2,5-dione (IC₅₀ = 28.9 μM) and albonoursin (IC₅₀ = 6.8 μM) show H1N1 inhibition, suggesting that bulky substituents (e.g., benzylidene) enhance viral entry blockade .
Neurological and Enzymatic Activity :
  • Derivatives such as 1-[2-(3-Methoxyphenyl)ethyl]pyrrolidine-2,5-dione exhibit anticonvulsant effects, while others inhibit tyrosinase, a key enzyme in melanin synthesis .

Physicochemical and Pharmacokinetic Properties

Compound Substituent Molecular Weight (g/mol) Key Property/Bioactivity Reference
This compound Decyl (C₁₀H₂₁) ~269.4 (calculated) High lipophilicity
1-[2-(3-Methoxyphenyl)ethyl]pyrrolidine-2,5-dione Methoxyphenyl ethyl 277.3 Anticonvulsant, tyrosinase inhibition
(3Z,6S)-3-benzylidene-6-isobutylpiperazine-2,5-dione Benzylidene, isobutyl 286.3 Antiviral (H1N1 IC₅₀ = 28.9 μM)
Albonoursin Cyclohexyl, methyl 266.3 Antiviral (H1N1 IC₅₀ = 6.8 μM)
Tetrahydrocurcumin (THC) β-Diketone, phenolic groups 372.4 DNMT inhibition, poor stability

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